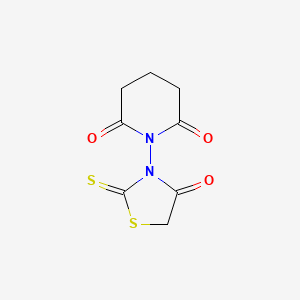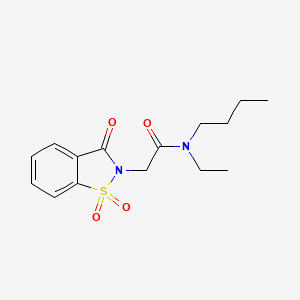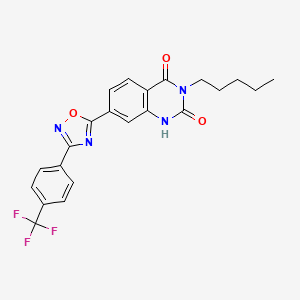
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines, which are known for their diverse pharmacological activities. The compound's structure is characterized by a tetrahydropyrimidine ring substituted with ethyl, bromophenyl, methyl, and thioxo groups. This structure is a derivative of the dihydropyrimidinone/thione scaffold, which is recognized for its ability to interact with various biological targets .
Synthesis Analysis
The synthesis of related tetrahydropyrimidine compounds often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, (\beta)-keto esters, and urea or thiourea . For instance, the synthesis of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was achieved by reacting ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride . Similarly, the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was performed using substituted aldehydes, ethyl 3-oxobutanoate, and urea under microwave irradiation .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction, and its molecular geometry was calculated using density functional theory (DFT) . The crystal structure of another derivative, ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, revealed a twist-boat conformation of the dihydropyrimidine ring .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to either ring expansion or nucleophilic substitution, depending on the reaction conditions . The reaction pathway is strongly influenced by the basicity and nucleophilicity of the reaction media.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The spectroscopic characterization, including FT-IR, (^1)H and (^{13})C NMR, provides insights into the functional groups present in the molecule . The nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds have also been evaluated, indicating their potential in various applications . Additionally, the use of ethyl 1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate as a neutral ionophore in a PVC membrane sensor for the detection of lanthanum (III) ions demonstrates the functional versatility of these compounds .
Scientific Research Applications
Molecular Structure and Conformational Analysis
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its molecular structure and conformational characteristics. Research involving X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT) has been conducted. These studies are crucial for understanding the structural and electronic characterizations of such heterocyclic compounds, providing insights into their quasi-boat conformation and the formation of racemic mixtures in the crystal structure (Memarian et al., 2013).
Synthesis and Fluorescence Properties
The compound has been synthesized through methods like the Biginelli reaction, and its fluorescence properties have been studied. These synthesized compounds exhibit fluorescence activity and show wavelength of maximum absorption in UV or visible regions. Such studies are significant for the development of new fluorescent active materials (Al-Masoudi et al., 2015).
Synthesis and Crystal Structure Analysis
Further research includes the synthesis of derivatives of this compound and the subsequent analysis of their crystal structure. This research provides valuable information on the physical properties and potential applications of these derivatives in various fields (Begum & Vasundhara, 2009).
Applications in Heterocyclic Chemistry
The compound has been used as a precursor in the synthesis of various heterocyclic compounds like thiazolopyrimidines and thiazolodipyrimidines. This area of research is important for the development of new chemical entities with potential applications in medicinal chemistry and other fields (Sherif et al., 1993).
Synthesis and Biological Activity
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and their biological activities have been studied. These studies include evaluating their potential as antifungal and antibacterial agents, as well as their applications in antimicrobial and anticancer treatments (Nikalje et al., 2017).
Antitumor Activities
Studies have also explored the antitumor activities of certain derivatives of this compound. For instance, its potential against human lung and hepatocellular carcinoma cell lines has been evaluated, highlighting its relevance in cancer research (Gomha et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPDOYBEWNSOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)


![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)
![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)
![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)

![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)
